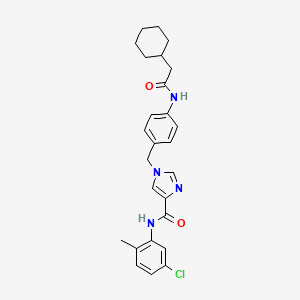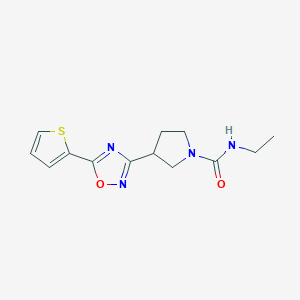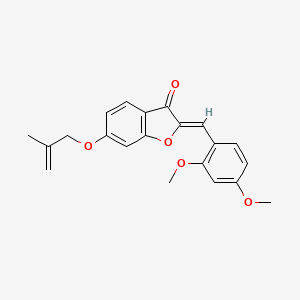
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, also known as DMBO-MAF, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activation.
Biochemical and Physiological Effects:
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been shown to increase the expression of antioxidant and detoxifying enzymes, such as glutathione S-transferase and heme oxygenase-1. It also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been shown to protect against oxidative stress, inflammation, and neuronal damage.
实验室实验的优点和局限性
One of the advantages of using (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in lab experiments is its ability to activate the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
未来方向
There are several potential future directions for (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one research. One area of interest is the development of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one derivatives with improved pharmacological properties. Another area of interest is the investigation of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the potential use of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in combination with other therapeutic agents is an area of interest for future research.
Conclusion:
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a novel compound with potential therapeutic applications. Its ability to activate the Nrf2 pathway makes it a promising candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the pharmacological properties of (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one and its potential use in clinical settings.
合成方法
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can be synthesized by condensing 2,4-dimethoxybenzaldehyde and 6-hydroxybenzofuran-3(2H)-one in the presence of piperidine and acetic anhydride. The resulting product is then reacted with 2-methylallyl bromide in the presence of potassium carbonate to obtain (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one.
科学研究应用
(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-7-8-17-19(11-16)26-20(21(17)22)9-14-5-6-15(23-3)10-18(14)24-4/h5-11H,1,12H2,2-4H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBSOYYIDXFSZ-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2910017.png)
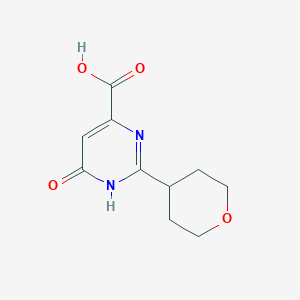
![4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2910021.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2910025.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)

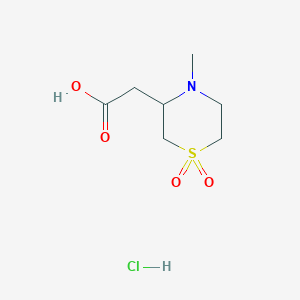
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2910030.png)
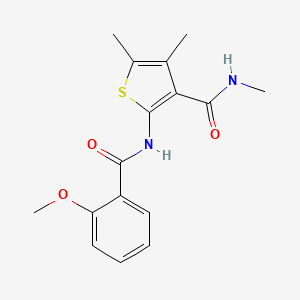
![4-Methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2910032.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910033.png)
